Ornithine hydrochloride (CAS 3184-13-2) is the standard, commercially stable hydrochloride salt of the non-proteinogenic amino acid L-ornithine. Functioning as a critical intermediate in the urea cycle and a direct precursor to polyamines via ornithine decarboxylase (ODC), it is widely procured for cell culture media, pharmaceutical synthesis, and metabolic research. Unlike its free base counterpart, the hydrochloride salt provides a highly crystalline, water-soluble (~500 g/L at 25°C), and shelf-stable format that resists spontaneous degradation. This reliable physicochemical profile makes it the preferred material for industrial scale-up, precise analytical formulations, and targeted metabolic pathway modulation where consistent dosing and handling are mandatory [1].
Substituting Ornithine hydrochloride with L-ornithine free base or upstream precursors like L-arginine introduces severe process and experimental liabilities. The free base of ornithine is highly hygroscopic and strongly alkaline in solution, complicating precise gravimetric weighing and requiring aggressive pH titration in biological media, which can disrupt buffer osmolarity. Furthermore, under ambient concentration or heating, the free base is prone to spontaneous intramolecular dehydration into ornithine lactam (3-amino-2-piperidone), reducing the active monomer concentration. Conversely, substituting with L-arginine—while metabolically related—fails in targeted polyamine studies because arginine acts as a dual precursor, simultaneously feeding nitric oxide synthase (NOS) to produce nitric oxide, thereby confounding cellular assays with unwanted oxidative and signaling cross-talk .
Ornithine hydrochloride is formulated as a stable, non-hygroscopic crystalline powder under standard room temperature conditions, whereas L-ornithine free base rapidly absorbs atmospheric moisture. This hygroscopicity in the free base leads to clumping, accelerated degradation, and significant deviations in active pharmaceutical ingredient (API) mass during weighing. The HCl salt secures a consistent molecular weight (168.62 g/mol) and prevents moisture-induced mass variance, ensuring high reproducibility in batch-to-batch manufacturing[1].
| Evidence Dimension | Moisture absorption and handling stability |
| Target Compound Data | Ornithine hydrochloride: Non-hygroscopic, stable crystalline solid at 15-25°C |
| Comparator Or Baseline | Ornithine free base: Highly hygroscopic, prone to moisture-induced mass deviation |
| Quantified Difference | HCl salt maintains strict gravimetric consistency; free base requires specialized dry-room handling. |
| Conditions | Standard ambient storage and weighing (15-25°C) |
Eliminates the need for specialized low-humidity handling environments and prevents dosing errors in critical formulations.
In aqueous solutions, especially during concentration or heating, ornithine can undergo intramolecular dehydration to form ornithine lactam. The hydrochloride salt protects the amine group, requiring specific alkaline desalting (pH 8.0-9.0) and heating (50-60°C) to intentionally drive lactamization. In contrast, unbuffered free base ornithine is highly susceptible to spontaneous cyclization, leading to an unpredictable loss of the active amino acid over time. By procuring the HCl salt, manufacturers lock the molecule in a stable conformation until specific synthetic triggers are applied [1].
| Evidence Dimension | Resistance to spontaneous intramolecular dehydration |
| Target Compound Data | Ornithine hydrochloride: Stable against cyclization without alkaline pH adjustment |
| Comparator Or Baseline | Ornithine free base: Susceptible to spontaneous lactamization during concentration/heating |
| Quantified Difference | HCl salt requires deliberate pH > 8.0 to cyclize; free base degrades spontaneously. |
| Conditions | Aqueous formulation and thermal concentration |
Ensures the active ingredient remains intact during aqueous formulation and extended storage, preventing the accumulation of lactam impurities.
In cell culture applications aimed at stimulating cell proliferation via polyamines (putrescine, spermidine), Ornithine hydrochloride provides a direct, isolated substrate for ornithine decarboxylase (ODC). Substituting with the upstream precursor L-arginine introduces metabolic divergence, as arginine is simultaneously cleaved by nitric oxide synthase (NOS) to produce nitric oxide (NO). Utilizing Ornithine HCl strictly isolates the polyamine pathway, preventing NO-induced oxidative stress or confounding signaling cascades in sensitive in vitro models[1].
| Evidence Dimension | Pathway isolation for polyamine synthesis |
| Target Compound Data | Ornithine hydrochloride: Direct ODC substrate; 0% NO production |
| Comparator Or Baseline | L-Arginine: Dual substrate for ODC and NOS; generates NO |
| Quantified Difference | Ornithine bypasses NOS entirely, eliminating NO cross-talk. |
| Conditions | In vitro cell culture media supplementation |
Critical for researchers and biomanufacturers who need to drive cell proliferation without triggering nitric oxide-mediated toxicity or signaling.
Ornithine hydrochloride exhibits exceptional aqueous solubility, reaching up to 500 g/L at 25°C, while naturally yielding a mildly acidic to neutral pH upon dissolution. L-ornithine free base, while also highly soluble, creates a strongly alkaline environment (pKa ~ 7.8-10.7 for the amine groups), which requires extensive acid titration to neutralize in biological systems. This extensive titration in large-scale bioprocessing can lead to localized osmotic shock and excessive salt accumulation in the final media buffer [1].
| Evidence Dimension | Dissolution pH and titration requirement |
| Target Compound Data | Ornithine hydrochloride: ~500 g/L solubility; minimal pH adjustment required |
| Comparator Or Baseline | L-ornithine free base: Strongly alkaline; requires heavy acid titration |
| Quantified Difference | HCl salt prevents buffer disruption and osmotic stress during media preparation. |
| Conditions | Large-scale aqueous dissolution at 25°C |
Streamlines bioprocessing workflows by reducing titration steps and protecting sensitive biological cultures from osmotic imbalances.
Due to its high solubility and lack of NOS cross-talk, Ornithine HCl is the preferred polyamine precursor for mammalian cell culture, driving proliferation without inducing nitric oxide stress [1].
As a stable, non-cyclizing precursor, the HCl salt is ideal for industrial synthesis of ornithine lactam, where the reaction can be precisely initiated via controlled alkaline desalting (pH 8-9) and heating [2].
The non-hygroscopic, crystalline nature of the HCl salt ensures precise gravimetric dosing and long-term shelf stability in solid-dose formulations, outperforming the moisture-sensitive free base[3].
Irritant